3.7-Fold Greater Assay Sensitivity in Healthy Controls Versus 4MU-Chitotrioside
In a direct head-to-head clinical comparison using plasma from 45 healthy individuals, 31 Gaucher disease (GD) patients, and 9 Niemann-Pick disease patients, chitotriosidase activity measured with 4MU-4dC2 (the deprotected form of the peracetate precursor) was 3.7-fold higher than that measured with 4MU-C3 in healthy controls (Z = -4.703, P < 0.001). In untreated GD patients, the median elevation over controls was 794-fold with 4MU-4dC2 versus 610-fold with 4MU-C3, confirming substantially greater dynamic range for disease detection [1]. This sensitivity advantage translates directly to improved discrimination between normal and pathological CHIT1 levels, reducing false-negative risk in diagnostic screening.
| Evidence Dimension | Assay sensitivity (chitotriosidase activity signal in healthy controls) |
|---|---|
| Target Compound Data | Median activity elevated 794-fold over controls in untreated GD patients; 3.7-fold higher signal than 4MU-C3 in healthy controls |
| Comparator Or Baseline | 4-Methylumbelliferyl-β-D-N,N′,N″-triacetylchitotrioside (4MU-C3): 610-fold elevation in GD; baseline reference |
| Quantified Difference | 3.7-fold activity increase in healthy controls (Z = -4.703, P < 0.001); 794-fold vs. 610-fold elevation in GD |
| Conditions | Fluorimetric assay; plasma from 45 healthy controls, 31 untreated GD patients, 9 NPD patients; 4MU-4dC2 vs. 4MU-C3 substrates |
Why This Matters
Higher signal-to-noise ratio at baseline enables more reliable discrimination of pathological CHIT1 elevations, directly impacting diagnostic confidence in lysosomal storage disease screening programs.
- [1] Wang Y, Zhang HW, Ye J, Qiu WJ, Han LS, Gu XF. [Comparison and clinical application of two methods for determination of plasma chitotriosidase activity]. Zhonghua Er Ke Za Zhi. 2012 Nov;50(11):834-8. PMID: 23302614. View Source
